2-[(1S)-1-[(5R,6R,8S,9S,10S,13S,14S,17R)-5-chloro-6-hydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one 2-[(1S)-1-[(5R,6R,8S,9S,10S,13S,14S,17R)-5-chloro-6-hydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one Jaborosalactone E is a natural product found in Vassobia breviflora with data available.
Brand Name: Vulcanchem
CAS No.: 19898-96-5
VCID: VC20766853
InChI: InChI=1S/C28H39ClO5/c1-15-12-22(34-25(33)18(15)14-30)16(2)19-7-8-20-17-13-24(32)28(29)10-5-6-23(31)27(28,4)21(17)9-11-26(19,20)3/h5-6,16-17,19-22,24,30,32H,7-14H2,1-4H3/t16-,17-,19+,20-,21-,22?,24+,26+,27-,28-/m0/s1
SMILES: CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC(C5(C4(C(=O)C=CC5)C)Cl)O)C)CO
Molecular Formula: C28H39ClO5
Molecular Weight: 491.1 g/mol

2-[(1S)-1-[(5R,6R,8S,9S,10S,13S,14S,17R)-5-chloro-6-hydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one

CAS No.: 19898-96-5

Cat. No.: VC20766853

Molecular Formula: C28H39ClO5

Molecular Weight: 491.1 g/mol

* For research use only. Not for human or veterinary use.

2-[(1S)-1-[(5R,6R,8S,9S,10S,13S,14S,17R)-5-chloro-6-hydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one - 19898-96-5

Specification

Description Jaborosalactone E is a natural product found in Vassobia breviflora with data available.
CAS No. 19898-96-5
Molecular Formula C28H39ClO5
Molecular Weight 491.1 g/mol
IUPAC Name 2-[(1S)-1-[(5R,6R,8S,9S,10S,13S,14S,17R)-5-chloro-6-hydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one
Standard InChI InChI=1S/C28H39ClO5/c1-15-12-22(34-25(33)18(15)14-30)16(2)19-7-8-20-17-13-24(32)28(29)10-5-6-23(31)27(28,4)21(17)9-11-26(19,20)3/h5-6,16-17,19-22,24,30,32H,7-14H2,1-4H3/t16-,17-,19+,20-,21-,22?,24+,26+,27-,28-/m0/s1
Standard InChI Key CEUVHLKCEJLVTP-SMNCXKCUSA-N
Isomeric SMILES CC1=C(C(=O)OC(C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@H]([C@@]5([C@@]4(C(=O)C=CC5)C)Cl)O)C)CO
SMILES CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC(C5(C4(C(=O)C=CC5)C)Cl)O)C)CO
Canonical SMILES CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC(C5(C4(C(=O)C=CC5)C)Cl)O)C)CO

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator